![molecular formula C13H22O6 B042776 Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate CAS No. 7796-23-8](/img/structure/B42776.png)
Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate, also known as MDPV, is a synthetic cathinone that has gained popularity as a recreational drug due to its stimulant effects. However, MDPV has also been studied for its potential therapeutic applications in scientific research. In
Scientific Research Applications
Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate has been studied for its potential therapeutic applications in scientific research, particularly in the field of neurobiology. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which may have implications for the treatment of certain psychiatric disorders. Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate has also been studied for its potential as a tool to study the mechanisms of addiction and drug abuse.
Mechanism Of Action
Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to an increase in their release in the brain. This increase in neurotransmitter release is thought to be responsible for the stimulant effects of Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate.
Biochemical And Physiological Effects
Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate has been shown to increase locomotor activity and induce hyperthermia in animals. In humans, Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate has been reported to cause euphoria, increased energy, and decreased appetite. However, Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate has also been associated with negative side effects such as anxiety, paranoia, and psychosis.
Advantages And Limitations For Lab Experiments
Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate has several advantages for use in lab experiments. It is a potent and selective reuptake inhibitor of dopamine, norepinephrine, and serotonin, making it a useful tool for studying the mechanisms of addiction and drug abuse. However, Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate also has several limitations. It has a short half-life and is rapidly metabolized, making it difficult to study in vivo. Additionally, Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate has a high potential for abuse and dependence, which may limit its usefulness in certain research settings.
Future Directions
There are several future directions for research on Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate. One area of interest is the development of new therapeutic agents based on the structure of Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate. Another area of interest is the use of Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate as a tool to study the mechanisms of addiction and drug abuse. Additionally, further research is needed to understand the long-term effects of Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate use on the brain and behavior.
Synthesis Methods
Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate can be synthesized through a multi-step process starting with 3,4-methylenedioxyphenyl-2-propanone, which is then reacted with ethyl magnesium bromide to form diethyl 2-(3,4-methylenedioxyphenyl)ethylmalonate. This compound is then reacted with methylamine to form Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate.
properties
CAS RN |
7796-23-8 |
|---|---|
Product Name |
Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate |
Molecular Formula |
C13H22O6 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate |
InChI |
InChI=1S/C13H22O6/c1-4-16-11(14)10(12(15)17-5-2)6-7-13(3)18-8-9-19-13/h10H,4-9H2,1-3H3 |
InChI Key |
ZPTUSGWCRVFLQP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CCC1(OCCO1)C)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C(CCC1(OCCO1)C)C(=O)OCC |
synonyms |
[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-diethyl Ester; 2-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-propanedioic Acid 1,3-Diethyl Ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



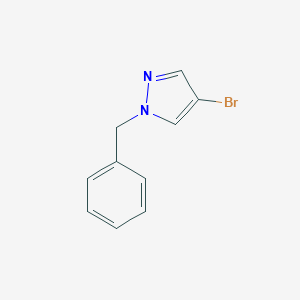
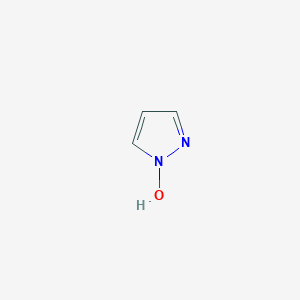
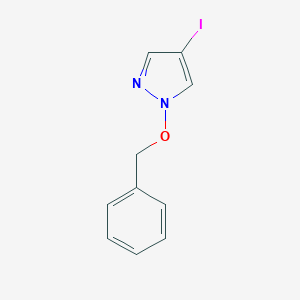
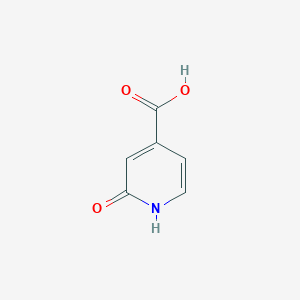
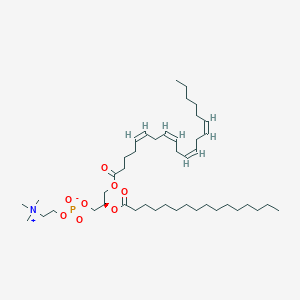
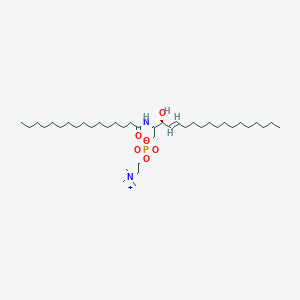
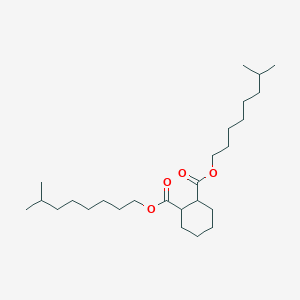

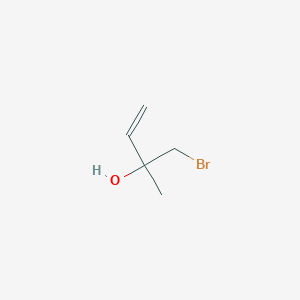
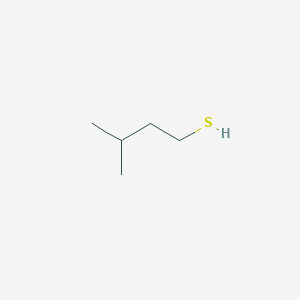
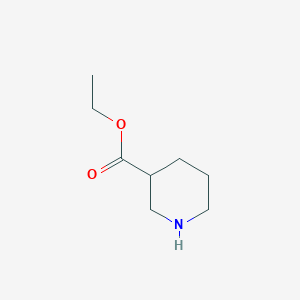
![Ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate](/img/structure/B42734.png)
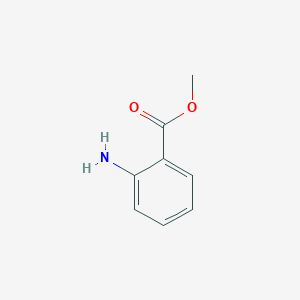
![1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole](/img/structure/B42741.png)